molecular formula C8H6BrN3O B6165187 4-amino-7-bromoquinazolin-2-ol CAS No. 1781373-66-7

4-amino-7-bromoquinazolin-2-ol

Cat. No.: B6165187
CAS No.: 1781373-66-7
M. Wt: 240.1
InChI Key:
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Description

4-amino-7-bromoquinazolin-2-ol is a heterocyclic organic compound with the molecular formula C8H6BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-bromoquinazolin-2-ol typically involves the bromination of quinazolin-2-ol followed by the introduction of an amino group at the 4-position. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-7-bromoquinazolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-amino-7-bromoquinazolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-7-bromoquinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-7-bromoquinazolin-2-ol is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-7-bromoquinazolin-2-ol involves the conversion of 2-aminobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2-aminobenzoic acid", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "sulfuric acid", "sodium hydroxide", "bromine", "ethanol", "ammonium hydroxide" ], "Reaction": [ "Step 1: Diazotization of 2-aminobenzoic acid by reacting with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 2: Nitration of the diazonium salt with sodium nitrate and sulfuric acid to form 4-nitro-2-aminobenzoic acid.", "Step 3: Reduction of the nitro group to an amino group by reacting with sodium hydroxide and ethanol to form 4-amino-2-aminobenzoic acid.", "Step 4: Bromination of 4-amino-2-aminobenzoic acid with bromine and hydrochloric acid to form 4-amino-7-bromoquinazolin-2-ol.", "Step 5: Purification of the final product by recrystallization from ethanol and drying under vacuum.", "Step 6: Neutralization of the product with ammonium hydroxide to obtain the final compound." ] }

CAS No.

1781373-66-7

Molecular Formula

C8H6BrN3O

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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